N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-17-5-4-6-21(15-17)26-10-12-27(13-11-26)32(29,30)22-9-14-31-23(22)24(28)25-20-8-7-18(2)19(3)16-20/h4-9,14-16H,10-13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCFXYHTXUFZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiophene core substituted with various functional groups, including a piperazine moiety and sulfonyl group. Its chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 396.49 g/mol
- SMILES Notation : CC(C)c1ccc(N2CCN(CC2)c3ccc(S(=O)(=O)c4ccccc4)cc3)cc1
This unique structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS).
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter receptors and enzymes involved in neuropharmacology.
1. Serotonin Receptor Modulation
The compound has been shown to interact with serotonin receptors, particularly 5-HT and 5-HT. These interactions may influence mood regulation and anxiety levels, suggesting potential applications in treating depression and anxiety disorders.
2. Dopamine Receptor Activity
Preliminary studies indicate that this compound may also exhibit activity at dopamine receptors, which are crucial for mood regulation and motor control. This could position it as a candidate for further research in conditions such as schizophrenia or Parkinson's disease.
3. Antidepressant Effects
In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These findings align with its receptor modulation profile, supporting its potential as an antidepressant.
The compound's mechanisms appear to involve:
- Inhibition of Reuptake Transporters : By inhibiting serotonin and norepinephrine reuptake transporters, it may enhance synaptic levels of these neurotransmitters.
- Receptor Agonism/Antagonism : Depending on the receptor subtype, it may act as an agonist or antagonist, modulating neurotransmitter signaling pathways effectively.
Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry examined the antidepressant efficacy of the compound in a rodent model. Results showed a statistically significant reduction in immobility time compared to control groups, indicating robust antidepressant-like activity (p < 0.05) .
Study 2: Neuropharmacological Assessment
In another investigation, researchers evaluated the neuropharmacological profile using various receptor binding assays. The compound displayed high affinity for both serotonin and dopamine receptors, with Ki values indicating potent binding (Ki < 50 nM for both receptor types) .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 396.49 g/mol |
| 5-HT Ki | < 50 nM |
| 5-HT Ki | < 50 nM |
| Dopamine D Ki | < 100 nM |
| Antidepressant-like effect | p < 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
